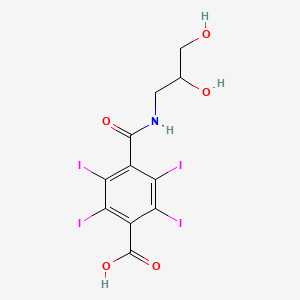
Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of four iodine atoms and a dihydroxypropyl group attached to the terephthalamic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- typically involves multiple steps. One common method includes the iodination of terephthalamic acid derivatives. The process often starts with the preparation of N-(2,3-dihydroxypropyl)terephthalamic acid, followed by iodination using iodine or iodine-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions, utilizing efficient and cost-effective methods to ensure high yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove iodine atoms or reduce other functional groups.
Substitution: The iodine atoms can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium azide and organometallic compounds are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield terephthalic acid derivatives, while substitution reactions can produce various functionalized terephthalamic acid compounds .
Scientific Research Applications
Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- involves its interaction with molecular targets and pathways. The iodine atoms play a crucial role in its biological activity, as they can enhance the compound’s ability to interact with specific enzymes and receptors. The dihydroxypropyl group also contributes to its solubility and reactivity, facilitating its incorporation into various biological and chemical systems .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydroxypropyl)terephthalamic acid: Lacks the iodine atoms, resulting in different chemical and biological properties.
2,3,5,6-Tetraiodoterephthalic acid: Does not contain the dihydroxypropyl group, affecting its solubility and reactivity.
Ioversol: A nonionic X-ray contrast agent with a similar iodine-rich structure but different functional groups
Uniqueness
Terephthalamic acid, N-(2,3-dihydroxypropyl)-2,3,5,6-tetraiodo- is unique due to its combination of iodine atoms and the dihydroxypropyl group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various applications, particularly in medical imaging and advanced material synthesis .
Properties
CAS No. |
34737-10-5 |
|---|---|
Molecular Formula |
C11H9I4NO5 |
Molecular Weight |
742.81 g/mol |
IUPAC Name |
4-(2,3-dihydroxypropylcarbamoyl)-2,3,5,6-tetraiodobenzoic acid |
InChI |
InChI=1S/C11H9I4NO5/c12-6-4(10(19)16-1-3(18)2-17)7(13)9(15)5(8(6)14)11(20)21/h3,17-18H,1-2H2,(H,16,19)(H,20,21) |
InChI Key |
AUPUNWGXDHNWJN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)I)C(=O)O)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


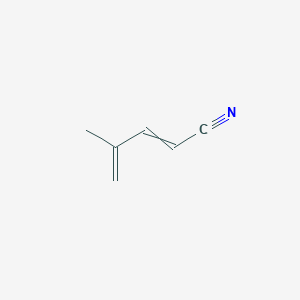

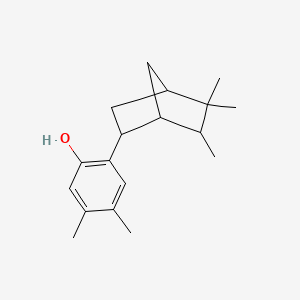

![1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-](/img/structure/B14686119.png)
![N-Phenyl-4-[(E)-phenyldiazenyl]naphthalen-1-amine](/img/structure/B14686127.png)
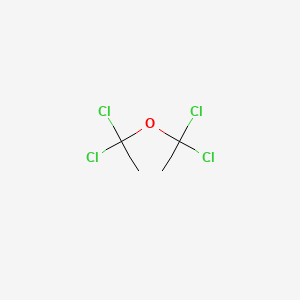
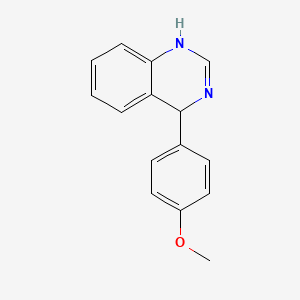
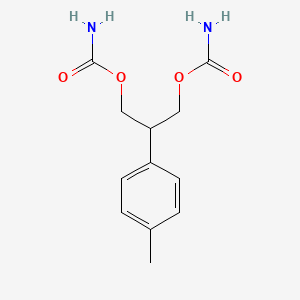
![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
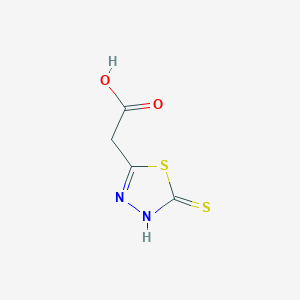
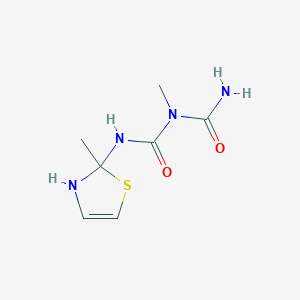
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
